molecular formula C13H11N3O B2561792 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole CAS No. 1269265-87-3

1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2561792
CAS No.: 1269265-87-3
M. Wt: 225.251
InChI Key: NDHNZJJWVJRDAT-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a methoxypyridine moiety

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with 1,3-benzodiazole under basic conditions. The reaction is usually carried out in a solvent such as methanol, with sodium hydroxide as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(6-hydroxypyridin-2-yl)-1H-1,3-benzodiazole.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxypyridine moiety can enhance the compound’s ability to interact with biological targets, while the benzodiazole ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxypyridin-2-yl)-1H-1,3-benzodiazole is unique due to its combination of a methoxypyridine moiety with a benzodiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both the methoxypyridine and benzodiazole rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNZJJWVJRDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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